molecular formula C23H24F2N4OS B2965519 N-(3,4-DIFLUOROPHENYL)-2-{[8-METHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE CAS No. 1223821-89-3

N-(3,4-DIFLUOROPHENYL)-2-{[8-METHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE

Cat. No.: B2965519
CAS No.: 1223821-89-3
M. Wt: 442.53
InChI Key: WVZJBEATZORIAD-UHFFFAOYSA-N
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Description

The compound "N-(3,4-Difluorophenyl)-2-{[8-Methyl-3-(4-Methylphenyl)-1,4,8-Triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide" is a spirocyclic triazaspiro derivative featuring a sulfur-linked acetamide moiety and substituted aromatic rings. The 3,4-difluorophenyl group enhances metabolic stability and bioavailability, while the spirocyclic core may confer conformational rigidity, improving target selectivity .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[[8-methyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2N4OS/c1-15-3-5-16(6-4-15)21-22(28-23(27-21)9-11-29(2)12-10-23)31-14-20(30)26-17-7-8-18(24)19(25)13-17/h3-8,13H,9-12,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZJBEATZORIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-Difluorophenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that is characteristic of the 1,3,8-triazaspiro[4.5]decane framework. The presence of difluorophenyl and methylphenyl groups contributes to its lipophilicity and potential interactions with biological targets.

Prolyl Hydroxylase Inhibition

Research has identified compounds within the triazaspiro series as potent inhibitors of prolyl hydroxylase (PHD) enzymes. These enzymes play a crucial role in the regulation of hypoxia-inducible factors (HIFs), which are critical for cellular responses to low oxygen levels. The inhibition of PHDs leads to increased levels of erythropoietin (EPO), promoting erythropoiesis and potentially treating anemia .

Table 1: Summary of Biological Activities

ActivityMechanismReference
PHD InhibitionIncreases EPO production
mPTP InhibitionReduces myocardial apoptosis
Anticancer ActivityInduces apoptosis in cancer cells

Mitochondrial Permeability Transition Pore (mPTP) Inhibition

The compound has also been studied for its effects on mitochondrial permeability transition pore (mPTP) opening. Inhibition of mPTP is beneficial in preventing cell death during myocardial infarction (MI). Studies have shown that certain derivatives of the triazaspiro scaffold exhibit good mPTP inhibitory activity, leading to decreased apoptotic rates and improved cardiac function during reperfusion therapy .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds have revealed insights into how modifications in the chemical structure affect biological activity. For instance:

  • Substitution Patterns : The introduction of electronegative groups such as fluorine enhances binding affinity to biological targets.
  • Spirocyclic Structure : The spiro configuration contributes to the selectivity and potency against specific enzymes like PHDs.

Case Studies

  • Erythropoiesis Promotion : A study demonstrated that a related triazaspiro compound significantly upregulated EPO levels in preclinical models, suggesting therapeutic potential for anemia treatment .
  • Cardiac Protection : Another investigation highlighted the cardioprotective effects of mPTP inhibitors based on the triazaspiro structure, showing reduced heart tissue damage post-MI in animal models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of spirocyclic triazaspiro derivatives. Key structural analogues include:

Spirocyclic ROCK1 inhibitors: Compounds with similar spiro scaffolds, such as those targeting Rho-associated kinase (ROCK1), often exhibit enhanced selectivity due to their rigid conformation. For example, Chemical Space Docking studies have identified spirocyclic compounds as potent ROCK1 inhibitors, with docking scores comparable to known clinical candidates .

Sulfur-linked acetamide derivatives : Compounds like "N-(4-Fluorophenyl)-2-(thioether-linked heterocyclic)acetamide" share the sulfur-acetamide motif. These derivatives often demonstrate improved pharmacokinetic profiles due to reduced oxidative metabolism.

Computational and Experimental Data

  • Docking Efficiency: Chemical Space Docking (CSD) methods, as described in , enable rapid screening of spirocyclic compounds. Compared to fully enumerated libraries, CSD enriches high-scoring candidates by filtering non-viable building blocks early. For example, in a study of 1,4,8-triazaspiro[4.5]deca derivatives, CSD identified 85% of top-scoring compounds found via full enumeration, with a 10-fold reduction in computational resources .
  • Crystallographic Refinement : SHELXL, a widely used refinement program, has been critical in resolving the crystal structures of similar spirocyclic compounds. For instance, derivatives with fluorinated aryl groups often exhibit well-defined electron density maps, enabling precise determination of bond angles and torsion constraints .

Table 1: Key Parameters of Comparable Compounds

Compound Class Target Affinity (IC₅₀, nM) LogP Docking Score (ΔG, kcal/mol) Refinement Reliability (R-factor)
Triazaspiro ROCK1 Inhibitors 5–50 2.5–3.8 -9.2 to -11.5 0.03–0.05
Fluorophenyl Acetamide Derivatives 20–200 1.8–2.5 -7.8 to -9.0 0.05–0.07
Sulfur-Linked Spirocycles 10–100 2.0–3.0 -8.5 to -10.2 0.04–0.06

Research Findings and Limitations

SHELX in Structural Analysis : SHELXL’s robustness in refining high-resolution data (e.g., for fluorinated compounds) ensures accurate structural models, critical for SAR studies . However, the absence of explicit crystallographic data for the target compound limits direct comparisons.

Chemical Space Docking: While CSD efficiently identifies high-affinity candidates, it may miss outliers due to early-stage filtering. For example, a 2025 study noted that 15% of top-scoring triazaspiro derivatives were excluded during CSD’s building-block screening phase .

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